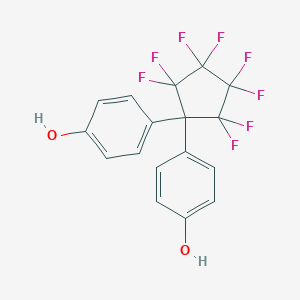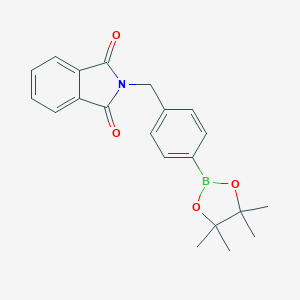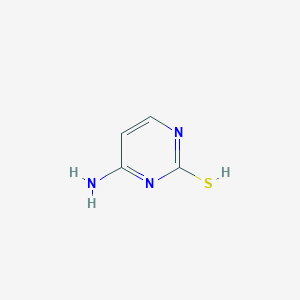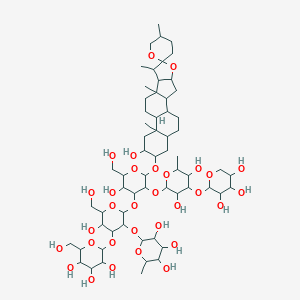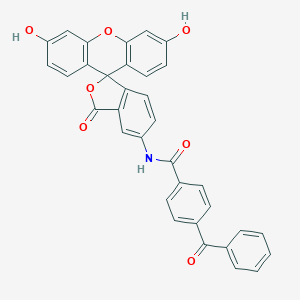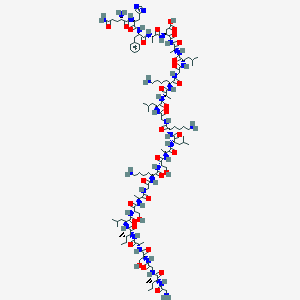
bombinin-like peptide-2, Bombina orientalis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bombinin-like peptide-2 (BLP-2) is a bioactive peptide found in the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. This peptide has been extensively studied for its potential therapeutic applications due to its remarkable antimicrobial, anticancer, and immunomodulatory properties.
Wirkmechanismus
The mechanism of action of bombinin-like peptide-2, Bombina orientalis is not fully understood. However, it is believed that bombinin-like peptide-2, Bombina orientalis exerts its antimicrobial activity by disrupting the bacterial cell membrane. bombinin-like peptide-2, Bombina orientalis has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, bombinin-like peptide-2, Bombina orientalis modulates the immune system by binding to Toll-like receptors (TLRs) and activating downstream signaling pathways.
Biochemische Und Physiologische Effekte
Bombinin-like peptide-2, Bombina orientalis has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess potent antimicrobial activity by disrupting the bacterial cell membrane. bombinin-like peptide-2, Bombina orientalis has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, bombinin-like peptide-2, Bombina orientalis has been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of bombinin-like peptide-2, Bombina orientalis is its potent antimicrobial and anticancer activity. This makes it an attractive candidate for the development of novel antimicrobial and anticancer agents. However, one of the limitations of bombinin-like peptide-2, Bombina orientalis is its low stability in biological fluids, which may limit its therapeutic potential. Additionally, the high cost of synthesis may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the study of bombinin-like peptide-2, Bombina orientalis. One area of research is the development of novel antimicrobial and anticancer agents based on the structure of bombinin-like peptide-2, Bombina orientalis. Another area of research is the investigation of the immunomodulatory properties of bombinin-like peptide-2, Bombina orientalis and its potential use in the treatment of immune-related disorders. Furthermore, the development of novel delivery systems may enhance the stability and therapeutic potential of bombinin-like peptide-2, Bombina orientalis.
Conclusion
In conclusion, bombinin-like peptide-2, Bombina orientalis is a bioactive peptide with potent antimicrobial, anticancer, and immunomodulatory properties. The synthesis of bombinin-like peptide-2, Bombina orientalis using SPPS techniques allows for the production of pure and characterized peptides. bombinin-like peptide-2, Bombina orientalis has potential therapeutic applications in the treatment of infectious diseases, cancer, and immune-related disorders. However, further research is needed to fully understand the mechanism of action of bombinin-like peptide-2, Bombina orientalis and to develop novel delivery systems to enhance its therapeutic potential.
Synthesemethoden
Bombinin-like peptide-2, Bombina orientalis can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the sequential addition of amino acids to a resin-bound peptide chain. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product. The final product is characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Bombinin-like peptide-2, Bombina orientalis has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. bombinin-like peptide-2, Bombina orientalis has also been shown to possess anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. Furthermore, bombinin-like peptide-2, Bombina orientalis has been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines.
Eigenschaften
CAS-Nummer |
138220-01-6 |
|---|---|
Produktname |
bombinin-like peptide-2, Bombina orientalis |
Molekularformel |
C115H194N34O33 |
Molekulargewicht |
2581 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-52-90(158)137-82(53-150)111(178)133-67(17)98(165)148-93(62(12)20-2)115(182)144-78(43-60(9)10)108(175)146-84(55-152)112(179)128-63(13)94(161)123-49-87(155)134-74(34-26-29-39-118)103(170)145-83(54-151)113(180)132-66(16)96(163)140-77(42-59(7)8)107(174)139-73(33-25-28-38-117)102(169)125-51-89(157)135-75(40-57(3)4)104(171)129-64(14)95(162)138-72(32-24-27-37-116)101(168)124-50-88(156)136-76(41-58(5)6)105(172)131-68(18)99(166)149-110(177)81(46-91(159)160)141-97(164)65(15)130-106(173)79(44-69-30-22-21-23-31-69)143-109(176)80(45-70-48-122-56-127-70)142-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,179)(H,129,171)(H,130,173)(H,131,172)(H,132,180)(H,133,178)(H,134,155)(H,135,157)(H,136,156)(H,137,158)(H,138,162)(H,139,174)(H,140,163)(H,141,164)(H,142,167)(H,143,176)(H,144,182)(H,145,170)(H,146,175)(H,147,154)(H,148,165)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1 |
InChI-Schlüssel |
GUTYFGTZDYFRHX-JGKRARPPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN |
Synonyme |
BLP-2 protein, Bombina orientalis bombinin-like peptide-2, Bombina orientalis |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



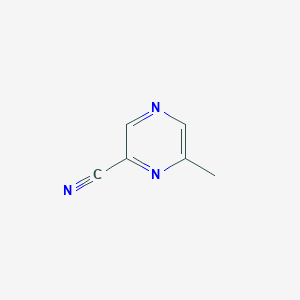
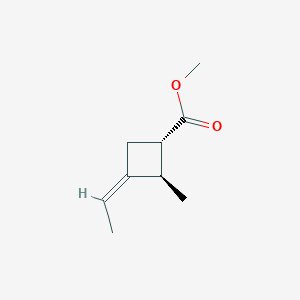
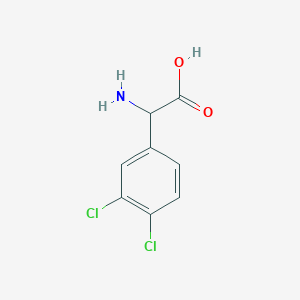
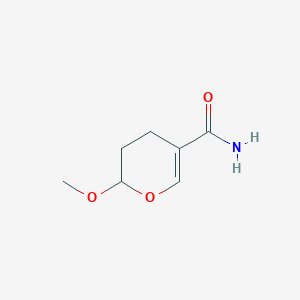
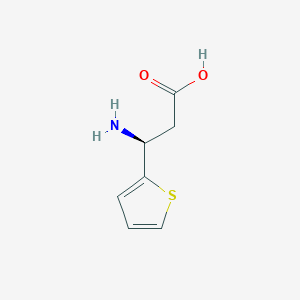
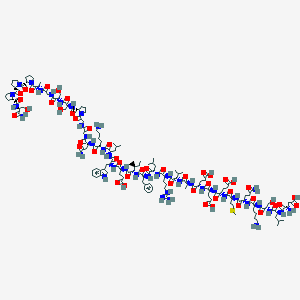
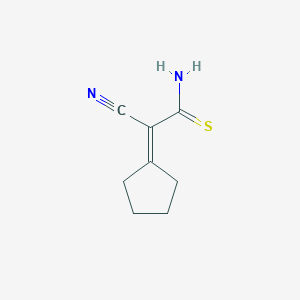
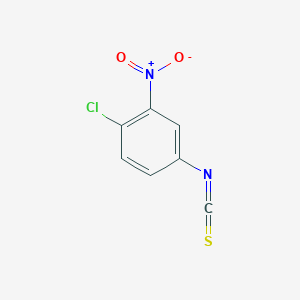
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
